

discovery and history of pyrazole-3,5-dicarboxylic acids

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Compound of Interest

Compound Name: *1H-pyrazole-3,5-dicarboxylic Acid Hydrate*

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An In-depth Technical Guide to the Discovery and History of Pyrazole-3,5-dicarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole-3,5-dicarboxylic acid, a seemingly simple heterocyclic compound, stands as a cornerstone in modern chemistry, particularly in the fields of materials science and medicinal chemistry. Its rigid, V-shaped structure and versatile coordination capabilities have established it as a premier building block for the synthesis of Metal-Organic Frameworks (MOFs) and other complex coordination polymers. This guide provides a comprehensive exploration of the historical milestones and scientific breakthroughs that led to the discovery and understanding of this pivotal molecule, from the initial synthesis of the parent pyrazole ring in the 19th century to its current status as an indispensable tool for chemists worldwide.

Part 1: The Genesis of the Pyrazole Ring: 19th-Century Pioneers

The story of pyrazole-3,5-dicarboxylic acid begins not with the acid itself, but with the fundamental discovery of its core heterocyclic structure: the pyrazole ring. This five-membered ring, containing two adjacent nitrogen atoms, was first conceptualized and synthesized through

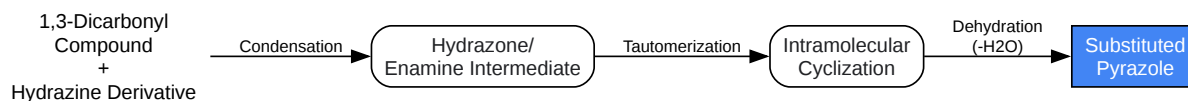
the pioneering work of German chemists Ludwig Knorr, Eduard Buchner, and Hans von Pechmann.

Ludwig Knorr and the First Pyrazole Synthesis (1883)

The journey into pyrazole chemistry was initiated by Ludwig Knorr in 1883.^[1]^[2] While working with ethyl acetoacetate and phenylhydrazine, he synthesized the first derivative of this class, 1-phenyl-3-methyl-5-pyrazolone.^[2] This reaction, a cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, became known as the Knorr Pyrazole Synthesis.^[3] It remains a fundamental and widely used method for creating substituted pyrazoles.^[3]^[4] Knorr is also credited with coining the term "pyrazole" to describe this new class of compounds, signifying its relationship to pyrrole with an additional nitrogen atom.^[1]^[2]

Experimental Workflow: The Knorr Pyrazole Synthesis

The causality behind the Knorr synthesis lies in the nucleophilic nature of the hydrazine nitrogens attacking the two electrophilic carbonyl carbons of the 1,3-dicarbonyl compound, followed by dehydration to form the stable aromatic pyrazole ring.



{3,5-Dimethylpyrazole | C₅H₈N₂}

{Potassium Permanganate (KMnO₄) | Water, 70-90°C}

Oxidation

{Potassium Pyrazole-3,5-dicarboxylate (in solution)}

{Acidification (e.g., HCl)}

{Pyrazole-3,5-dicarboxylic Acid | C₅H₄N₂O₄}

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Caption: Oxidation of 3,5-dimethylpyrazole to the target acid.

Part 3: A Modern Building Block: Evolution into a Key Ligand

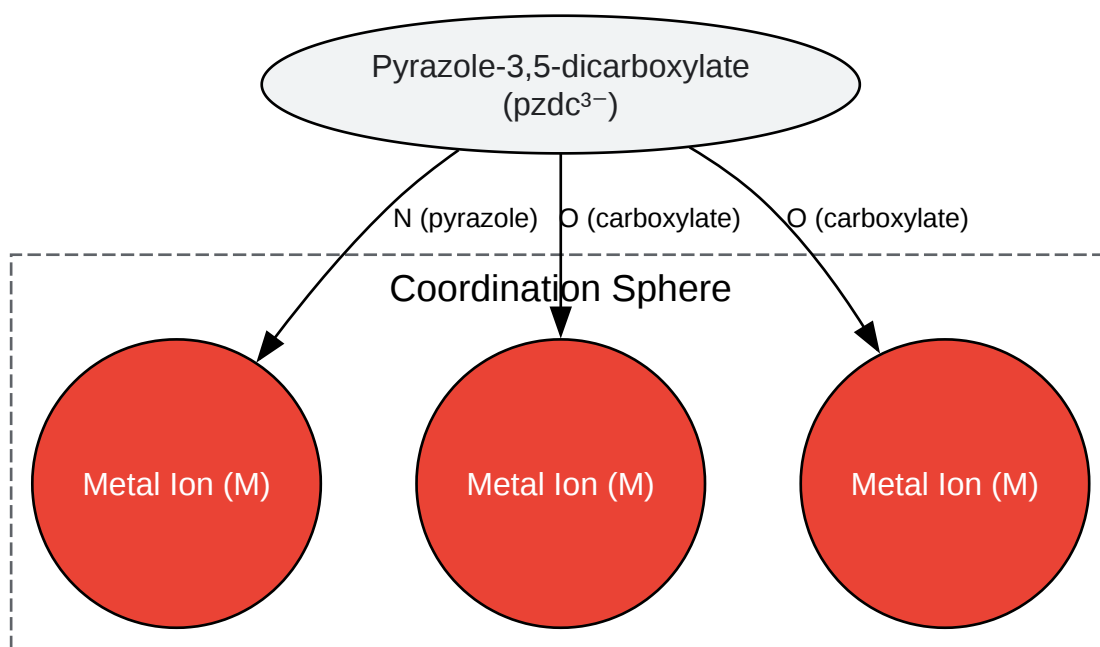
For much of its history, pyrazole-3,5-dicarboxylic acid was a compound of academic interest. Its transition into a cornerstone of modern chemistry was driven by the rise of coordination chemistry and, specifically, the field of Metal-Organic Frameworks (MOFs).

A Ligand for Supramolecular Chemistry

Researchers recognized that the structure of pyrazole-3,5-dicarboxylic acid is uniquely suited for building larger, ordered structures. [5] Its key features include:

- **Rigidity:** The aromatic pyrazole ring provides a stiff, predictable geometry.
- **V-Shaped Orientation:** The carboxylic acid groups at the 3 and 5 positions create a "V" shape, acting as divergent linkers.
- **Multiple Coordination Sites:** It offers both nitrogen atoms from the pyrazole ring and oxygen atoms from the two carboxylate groups as potential coordination sites for metal ions. [6] This combination of properties allows it to act as a multidentate ligand, bridging multiple metal centers to form stable, extended networks in one, two, or three dimensions. [7][8]

Diagram: Coordination Modes



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Caption: Versatile coordination of the pzdc ligand with metal ions.

The Rise of Metal-Organic Frameworks (MOFs)

The true explosion in the use of pyrazole-3,5-dicarboxylic acid came with the development of MOFs—crystalline materials constructed from metal ions or clusters linked by organic ligands. [9]The predictable geometry and strong binding of this ligand make it ideal for creating porous, stable frameworks with high surface areas. [10][11] A notable example is MOF-303, also known as Al-3.5-PDA, which is constructed from aluminum ions and pyrazole-3,5-dicarboxylic acid. [12]This particular MOF has demonstrated exceptional performance in the selective capture of formaldehyde from indoor air, showcasing the real-world applications derived from this fundamental building block. [12]The ligand's ability to form robust frameworks has led to its use in creating MOFs for gas storage, separation, and catalysis. [6]

Applications in Drug Discovery

Beyond materials science, the pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. [4][13][14][15]Pyrazole-3,5-dicarboxylic acid and its derivatives serve as crucial intermediates in the synthesis of complex pharmaceutical agents. [16][17]The dicarboxylic acid groups provide convenient points for chemical

modification, allowing for the construction of libraries of compounds for screening against various biological targets, including anti-inflammatory and antibacterial agents. [14][17]

Part 4: Core Experimental Protocol

To ensure scientific integrity and reproducibility, the following section details a trusted, self-validating protocol for the laboratory-scale synthesis of pyrazole-3,5-dicarboxylic acid.

Synthesis of 1H-Pyrazole-3,5-dicarboxylic Acid via Oxidation

This protocol is adapted from established literature procedures and relies on the potassium permanganate oxidation of 3,5-dimethylpyrazole. [18] Materials & Equipment:

Material/Equipment	Specification
3,5-Dimethylpyrazole	98% purity
Potassium Permanganate (KMnO ₄)	ACS reagent grade
Hydrochloric Acid (HCl)	Concentrated (37%)
Deionized Water	
Round-bottom flask	Appropriate size (e.g., 2 L)
Heating Mantle & Stirrer	
Thermometer	
Buchner Funnel & Filter Flask	
Filter Paper	
pH paper or meter	

Step-by-Step Methodology:

- **Dissolution:** Dissolve 78.5 g (0.818 mol) of 3,5-dimethyl-1H-pyrazole in 700 mL of deionized water in a 2 L round-bottom flask. Heat the mixture to 70°C with stirring to ensure complete dissolution. [18]2. **Oxidation:** Slowly and carefully add 517 g (3.271 mol) of potassium

permanganate to the hot solution in portions. The reaction is exothermic; maintain the temperature below 90°C by controlling the rate of addition. [18]3. Reaction Monitoring: Continue stirring the mixture at this temperature until the purple color of the permanganate has disappeared, indicating the completion of the reaction. A brown precipitate of manganese dioxide (MnO_2) will form.

- **Cooling and Filtration:** Cool the reaction mixture to room temperature. Filter the mixture through a Buchner funnel to remove the MnO_2 precipitate. Wash the precipitate thoroughly with additional water to recover any trapped product. [18]5. **Acidification and Precipitation:** Combine the filtrate and washings. Slowly add concentrated HCl to the clear filtrate with stirring until the pH reaches 2. A white precipitate of 1H-pyrazole-3,5-dicarboxylic acid will form. [18]6. **Isolation and Drying:** Allow the mixture to stand, preferably overnight, to ensure complete precipitation. Collect the white crystalline product by vacuum filtration, wash it with a small amount of cold water, and dry it to a constant weight. A typical yield is around 33%. [18] **Self-Validation:** The identity and purity of the final product can be confirmed using standard analytical techniques such as ^1H NMR spectroscopy (a characteristic singlet for the C4-H at ~7.07 ppm), melting point determination (mp 257-258°C), and titration. [18]

Conclusion

The history of pyrazole-3,5-dicarboxylic acid is a testament to the evolution of chemical science. It began with the fundamental academic discoveries of the pyrazole ring by visionaries like Knorr and Buchner. For decades, it remained a specialized chemical, its synthesis a classic example of functional group transformation. However, with the dawn of supramolecular chemistry and the strategic design of advanced materials, its true potential was unlocked. Today, pyrazole-3,5-dicarboxylic acid is not merely a historical curiosity but an indispensable, high-impact building block that empowers researchers to construct novel materials and molecules with applications ranging from environmental remediation to drug development. Its journey from a 19th-century discovery to a 21st-century enabler underscores the enduring power of foundational organic chemistry.

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